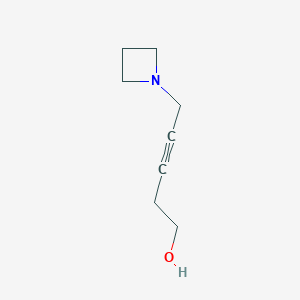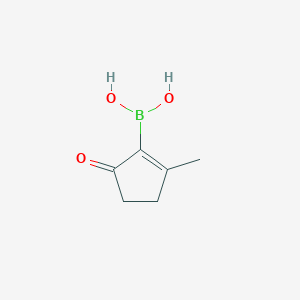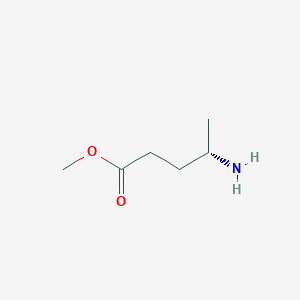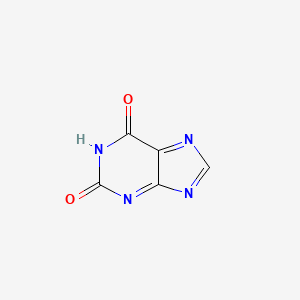
4-Methylindan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylindan-5-ol is an organic compound with the molecular formula C10H12O It is a derivative of indan, featuring a hydroxyl group at the 5-position and a methyl group at the 4-position of the indan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylindan-5-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts alkylation of indan with methylating agents, followed by hydroxylation at the 5-position. The reaction conditions often involve the use of catalysts such as aluminum chloride or sulfuric acid to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure and high-temperature conditions can enhance the efficiency of the cyclization and hydroxylation processes. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: 4-Methylindan-5-one.
Reduction: 4-Methylindan.
Substitution: 4-Bromoindan-5-ol.
Applications De Recherche Scientifique
4-Methylindan-5-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for neuroprotective and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 4-Methylindan-5-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxyl group to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
- 5-Methylindan-4-ol
- 4-Methylindan-6-ol
- 4-Methylindan-7-ol
Comparison: 4-Methylindan-5-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to 5-Methylindan-4-ol, it exhibits different oxidation and reduction behaviors due to the positional isomerism. The presence of the hydroxyl group at the 5-position also imparts distinct physicochemical properties, such as solubility and boiling point, compared to its isomers.
Propriétés
Numéro CAS |
20294-38-6 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
4-methyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C10H12O/c1-7-9-4-2-3-8(9)5-6-10(7)11/h5-6,11H,2-4H2,1H3 |
Clé InChI |
BVKUYBCYSJOQLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1CCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Methyl-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11923977.png)



![8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11924002.png)
